Product packaging for 2-Propanone, 1-(formyloxy)-(Cat. No.:CAS No. 10258-70-5)

2-Propanone, 1-(formyloxy)-

Cat. No.: B14080067
CAS No.: 10258-70-5
M. Wt: 102.09 g/mol
InChI Key: WNVAJGCMEDTLIE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Features

The systematic IUPAC name for this compound is 2-oxopropyl formate (B1220265). smolecule.com However, it is also commonly referred to by other names such as 2-Propanone, 1-(formyloxy)-. smolecule.com Its chemical structure is characterized by a three-carbon propanone backbone with a formyloxy group attached to the C1 position. smolecule.com This arrangement means it is an α-acyloxy ketone, a class of compounds known for their utility in organic synthesis. nih.govrsc.org

The key structural features include a carbonyl group (C=O) characteristic of ketones, and a formate ester group (-O-CHO). smolecule.comucla.edu The presence of these two functional groups in close proximity significantly influences the molecule's chemical properties and reactivity. smolecule.com

Table 1: Chemical and Physical Properties of 2-Propanone, 1-(formyloxy)-

Property Value
CAS Number 10258-70-5 smolecule.comappchemical.com
Molecular Formula C4H6O3 smolecule.comappchemical.com
Molecular Weight 102.09 g/mol smolecule.com
IUPAC Name 2-oxopropyl formate smolecule.com
Canonical SMILES CC(=O)COC=O smolecule.com
InChI Key WNVAJGCMEDTLIE-UHFFFAOYSA-N smolecule.com
Appearance Colorless liquid smolecule.com
Exact Mass 102.031694049 g/mol smolecule.com

Significance of the Formyloxy and Propanone Moieties in Organic Synthesis and Chemical Research

The formyloxy and propanone moieties are both significant functional groups in the realm of organic synthesis. wikipedia.org

The propanone moiety , specifically the ketone functional group, is a cornerstone of organic chemistry. Ketones are widely used as solvents and are crucial intermediates in a multitude of reactions. wikipedia.org The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack, leading to a wide range of addition reactions. wikipedia.org The α-hydrogens of a ketone are acidic, allowing for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. wikipedia.org

The formyloxy group , being the simplest of the acyloxy groups, is derived from formic acid. ontosight.aiwikipedia.org Formate esters are important in their own right, serving as intermediates in various chemical processes. ontosight.aiwikipedia.org The formyl group itself is a versatile functional group that can be readily transformed into other functionalities, such as alcohols, carboxylic acids, and amines, through oxidation, reduction, or reductive amination. tcichemicals.com It is a key building block in many synthetic pathways and can be introduced into molecules through various formylation reactions. tcichemicals.comnih.gov The thiazole (B1198619) ring has been used as a masked formyl group in what is known as the "Thiazole-Aldehyde Synthesis". orgsyn.org

The combination of these two moieties in 2-Propanone, 1-(formyloxy)- results in a molecule with a unique reactivity profile, making it a valuable tool for synthetic chemists. smolecule.com The class of α-acyloxy ketones, to which this compound belongs, are important intermediates in the synthesis of various biologically active natural products and pharmaceuticals. rsc.orgfrontiersin.org

Historical Context of Related Acetone (B3395972) and Formyl Derivatives in Chemical Literature

The histories of acetone and formyl derivatives are deeply rooted in the development of organic chemistry.

Acetone , the simplest ketone, has been known for centuries. It was first prepared in 1606 by Andreas Libavius through the distillation of lead(II) acetate (B1210297) and was initially known as "spirit of Saturn". wikipedia.orgnih.gov The empirical formula for acetone was determined in 1832 by Jean-Baptiste Dumas and Justus von Liebig. wikipedia.org The name "acetone" was proposed in 1833, derived from acetic acid, reflecting its origin from acetates. wikipedia.orgetymonline.com The modern structural formula for acetone was published by August Kekulé in 1865. wikipedia.org

Formyl derivatives also have a long history. Formic acid , the parent compound of the formyloxy group, was first isolated from the distillation of ant bodies, and its name comes from the Latin word for ant, formica. wikipedia.orgchemicalbook.com Formate esters can be prepared by reacting formic acid with an alcohol. google.com The formyl group is the simplest aldehyde functional group and is central to the chemistry of aldehydes. ucla.edufiveable.me The study of formylation reactions, which introduce a formyl group into a molecule, has a long history and continues to be an active area of research. nih.govrsc.org

The study of compounds like 2-Propanone, 1-(formyloxy)- builds upon this rich historical foundation, combining the well-established chemistry of ketones and formyl derivatives to explore new synthetic possibilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3 B14080067 2-Propanone, 1-(formyloxy)- CAS No. 10258-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10258-70-5

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

2-oxopropyl formate

InChI

InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3

InChI Key

WNVAJGCMEDTLIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC=O

Origin of Product

United States

Synthetic Methodologies for 2 Propanone, 1 Formyloxy and Analogous Formylpropanones

Direct Formylation Approaches to Ketones

Direct formylation of ketones is a fundamental method for the synthesis of α-formyl ketones, which are valuable intermediates in organic synthesis. These approaches can be broadly categorized by their reliance on either kinetic or thermodynamic control.

Reactants and Optimal Reaction Conditions

The classical approach to the direct formylation of ketones is the Claisen condensation, which operates under thermodynamic control. This reaction typically involves the use of a ketone and a formate (B1220265) ester in the presence of a base. The success of the classic Claisen formylation is contingent on the formation of a resonance-stabilized salt of the α-formyl ketone product.

A more recent development for the direct formylation of ketones involves kinetically-controlled reactions. A notable example is the use of 2,2,2-trifluoroethyl formate (TFEF) as a highly reactive formylating agent. This method allows for the formylation of pre-formed ketone enolates at low temperatures, such as -78 °C. nih.gov The use of a significant excess of TFEF, typically around six-fold, is often employed to achieve high conversion rates. nih.gov This kinetic approach overcomes some of the limitations of the classical Claisen reaction, including the ability to formylate the more substituted α-carbon of an unsymmetrical ketone. nih.gov

Another innovative direct approach is the deoxygenative formylation of ketones. This method utilizes a titanium-based reagent, (iPrO)₂Ti(bpy)Cl₂, and enables the direct installation of a formyl group at the ketone's original position. tandfonline.com This reaction proceeds under base-free conditions and is applicable to a wide range of ketone substrates, including aliphatic, aromatic, cyclic, and acyclic ketones. tandfonline.com The formyl group is transferred from N,N-dimethylformamide (DMF). tandfonline.com

A one-pot synthesis of α-formyloxy ketones from enolizable ketones has also been described using [hydroxy(tosyloxy)iodo]benzene (HTIB) or its polymer-supported version in solvents like DMF or N,N-dimethylacetamide (DMA), resulting in high yields.

Table 1: Reactants and Conditions for Direct Formylation of Ketones

Ketone Substrate Formylating Agent Base/Reagent Solvent Temperature (°C) Yield (%) Reference
Cyclododecanone 2,2,2-Trifluoroethyl formate LDA THF -78 75 nih.gov
2-Methylcyclohexanone 2,2,2-Trifluoroethyl formate MeLi THF -78 - nih.gov
Various Ketones N,N-Dimethylformamide (iPrO)₂Ti(bpy)Cl₂ - - - tandfonline.com
Enolizable Ketones [Hydroxy(tosyloxy)iodo]benzene - DMF/DMA - High

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Catalytic Systems Employed in Direct Formylation

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of direct formylation reactions. In the context of deoxygenative formylation, the titanium reagent (iPrO)₂Ti(bpy)Cl₂ is used stoichiometrically, but the proposed mechanism involves the in situ generation of a low-valent titanium species that acts as the catalytic intermediate. tandfonline.com This species reduces the ketone to a ketyl radical, which then reacts with activated DMF. tandfonline.com

For the formylation of ketone enolates with TFEF, the reaction is typically not catalytic with respect to the primary reagents but relies on a strong base like lithium diisopropylamide (LDA) or methyllithium (MeLi) to generate the enolate stoichiometrically. nih.gov

Transesterification Pathways for Formyloxy Group Introduction

Transesterification is a widely used method for converting one ester into another and can be applied to introduce a formyloxy group onto a suitable substrate, such as an α-hydroxy ketone. This process can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification Mechanisms

Base-catalyzed transesterification proceeds through a nucleophilic acyl substitution mechanism. A strong base, such as an alkoxide, deprotonates an alcohol to generate a more potent nucleophile. In the context of synthesizing 2-propanone, 1-(formyloxy)-, the precursor would be 1-hydroxy-2-propanone (hydroxyacetone). A basic catalyst would facilitate the reaction between hydroxyacetone and a formate ester, such as ethyl formate.

The mechanism involves the nucleophilic attack of the alkoxide of hydroxyacetone on the carbonyl carbon of the formate ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group of the formate ester to yield the desired formyloxy ketone and a new alcohol. To drive the equilibrium towards the product, it is common to use the formate ester in large excess.

A relevant example is the synthesis of α-acyloxy ketones from α-hydroxy ketones using an anhydride in the presence of 2-methylimidazole as a catalyst. This reaction proceeds under mild conditions and provides excellent yields. While this example uses an anhydride, the principle can be extended to the use of a formate ester or formic-acetic anhydride for formylation.

Table 2: Conditions for Base-Catalyzed Acylation of α-Hydroxy Ketones

α-Hydroxy Ketone Acylating Agent Catalyst Solvent Temperature (°C) Time (h) Reference
Various Anhydrides 2-Methylimidazole Anhydride 100 10

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Acid-Catalyzed Transesterification Processes

In acid-catalyzed transesterification, a protic or Lewis acid is used to activate the carbonyl group of the formate ester, making it more electrophilic. The hydroxyl group of the α-hydroxy ketone then acts as a nucleophile, attacking the activated carbonyl carbon.

The mechanism begins with the protonation of the carbonyl oxygen of the formate ester by the acid catalyst. This is followed by the nucleophilic attack of the hydroxyl group of the hydroxyacetone, forming a tetrahedral intermediate. A series of proton transfer steps then occurs, leading to the elimination of the original alcohol from the formate ester and the formation of the formyloxy ketone product. Similar to the base-catalyzed process, using the formate ester as the solvent or in large excess can shift the equilibrium to favor product formation.

Oxidative Synthesis Routes from Precursor Alcohols or Other Substrates

Oxidative methods provide an alternative pathway to 2-propanone, 1-(formyloxy)- and its analogs, typically starting from more reduced precursors like diols. These routes can involve a one-pot process or a multi-step sequence.

A common strategy involves a two-step synthesis starting from a vicinal diol, such as 1,2-propanediol. The first step is the selective oxidation of the secondary alcohol in the diol to an α-hydroxy ketone. Various catalytic systems have been developed for this transformation, including those based on palladium, ruthenium, and organotin compounds. For example, a palladium(II)/neocuproine complex can be used with oxygen as the oxidant under mild conditions. researchgate.net Another approach utilizes a catalytic amount of an organotin compound with a bromide ion as a mediator in an electrochemical oxidation process. thieme-connect.com

Once the α-hydroxy ketone (hydroxyacetone) is formed, the second step is the formylation of the remaining primary alcohol. This can be achieved through the transesterification methods described in section 2.2.

A direct oxidative esterification of 1,2-propanediol has been investigated using gold and gold-palladium nanoparticle catalysts. While this reaction, when carried out in methanol, yields methyl lactate and methyl pyruvate, it demonstrates the potential for a one-pot oxidative process to form an ester from a diol. acs.org A direct oxidative formylation to produce 2-propanone, 1-(formyloxy)- would require a similar catalytic system but with a formyl source present.

Table 3: Catalytic Systems for the Oxidation of 1,2-Diols to α-Hydroxy Ketones

Diol Substrate Catalyst System Oxidant Solvent Temperature (°C) Selectivity (%) Reference
Methyl oleate 1,2-diol Pd(OAc)₂/neocuproine O₂ MeOH 50 97 researchgate.net
Various 1,2-diols Organotin compound/Br⁻ Electrochemical - - Good to Excellent thieme-connect.com
1,2-Propanediol Au/TiO₂ or Au/Fe₂O₃ O₂ MeOH - 72 (for methyl lactate) acs.org

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Synthetic Strategies for Complex 2-Propanone, 1-(formyloxy)- Analogs

The construction of complex analogs of 2-Propanone, 1-(formyloxy)- necessitates sophisticated synthetic approaches that allow for the introduction of various functionalities and control over stereochemistry.

Multi-Step Approaches Utilizing Propanone Scaffolds

Multi-step syntheses starting from readily available propanone scaffolds are a common strategy for accessing complex 2-Propanone, 1-(formyloxy)- analogs. These approaches offer the flexibility to build molecular complexity in a stepwise manner. A typical sequence may involve the initial functionalization of the propanone backbone, followed by the introduction of the formyloxy group.

For instance, a substituted propanone can be first halogenated at the α-position to create a reactive intermediate. This α-haloketone can then undergo nucleophilic substitution with a formate salt, such as sodium formate, to yield the desired 1-(formyloxy)-2-propanone analog. Alternatively, an α-hydroxypropanone can be synthesized and subsequently esterified with formic acid or its derivatives. The choice of reagents and reaction conditions at each step is critical to maximize yield and minimize the formation of side products.

StepTransformationReagents and ConditionsKey Considerations
1α-Halogenation of Propanone AnalogN-Bromosuccinimide (NBS) or Br2 in an acidic or basic mediumRegioselectivity is crucial for unsymmetrical ketones.
2Nucleophilic SubstitutionSodium formate (HCOONa) in a polar aprotic solvent (e.g., DMF)Reaction temperature and time must be optimized to prevent side reactions.
Alternate Step 1α-Hydroxylation of Propanone AnalogOxidation of the corresponding enolate with an oxygen sourceControl of oxidation to prevent over-oxidation to dicarbonyl compounds.
Alternate Step 2Formylation of α-HydroxypropanoneFormic acid with a dehydrating agent (e.g., DCC) or formyl chlorideMild conditions are necessary to avoid decomposition of the starting material and product.

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of 2-Propanone, 1-(formyloxy)- analogs, especially when other reactive functional groups are present in the molecule.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, when a molecule contains both a hydroxyl and a keto group, the formyloxylation should ideally target the hydroxyl group without affecting the ketone. This can be achieved by carefully selecting reagents that are specific for the desired transformation. For instance, using a mild formylating agent in the presence of a catalyst that selectively activates the hydroxyl group can prevent unwanted reactions at the ketone carbonyl.

Regioselectivity is critical when dealing with unsymmetrical propanone scaffolds that have multiple potential sites for formyloxylation. The formation of the desired constitutional isomer depends on directing the formyloxy group to the correct carbon atom. In the case of direct C-H functionalization, the regioselectivity can be influenced by the electronic and steric properties of the substituents on the propanone backbone. The use of directing groups can also be a powerful strategy to achieve high regioselectivity.

Selectivity TypeChallengeStrategyExample
ChemoselectivitySelective formyloxylation of a primary alcohol in the presence of a ketone.Use of an enzyme or a chemoselective catalyst that preferentially reacts with the alcohol.Lipase-catalyzed formylation of 1-hydroxy-3-phenyl-2-propanone.
RegioselectivityFormyloxylation at the C1 position of an unsymmetrical 2-butanone derivative.Kinetically controlled enolate formation followed by reaction with a formylating agent.Use of a bulky base to deprotonate the less hindered α-carbon.

Functional Group Interconversions and Protection/Deprotection Strategies

Functional group interconversions (FGIs) are fundamental to the synthesis of complex organic molecules, allowing for the transformation of one functional group into another. ub.eduscribd.comic.ac.ukvanderbilt.edu In the context of 2-Propanone, 1-(formyloxy)- analogs, FGIs can be used to introduce the necessary functionalities at the appropriate stages of the synthesis. For example, a carboxylic acid can be reduced to a primary alcohol, which is then formylated.

Protecting groups are often indispensable in multi-step syntheses to temporarily mask a reactive functional group and prevent it from undergoing undesired reactions. uchicago.educhemistrysteps.compressbooks.pubyoutube.com The choice of a protecting group is crucial and should be guided by its stability under the reaction conditions of subsequent steps and the ease of its removal (deprotection) without affecting other parts of the molecule.

For the synthesis of complex 2-Propanone, 1-(formyloxy)- analogs, a common strategy involves the protection of a ketone as an acetal. chemistrysteps.compressbooks.pubyoutube.com This allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the acetal protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the ketone.

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions
KetoneEthylene glycol acetalEthylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trapAqueous acid (e.g., HCl)
AlcoholSilyl ether (e.g., TBDMS)TBDMS-Cl, imidazole in DMFTetrabutylammonium fluoride (TBAF) in THF
Carboxylic AcidMethyl esterMethanol, acid catalystBase-mediated hydrolysis (e.g., NaOH) followed by acidification

Analytical Characterization of Reaction Byproducts and Impurity Profiles in Synthesis Optimization

The optimization of synthetic routes for 2-Propanone, 1-(formyloxy)- and its analogs heavily relies on the thorough analytical characterization of reaction byproducts and impurities. thermofisher.comnih.gov Identifying and quantifying these unwanted species provides crucial insights into reaction mechanisms and helps in refining reaction conditions to improve yield and purity.

Common analytical techniques employed for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net GC-MS is particularly useful for separating volatile components of a reaction mixture and providing information about their molecular weights and fragmentation patterns, which aids in their identification. researchgate.net NMR spectroscopy provides detailed structural information about the isolated byproducts, allowing for their unambiguous characterization.

Common Byproducts and Impurities:

In the synthesis of 2-Propanone, 1-(formyloxy)-, several byproducts and impurities can arise depending on the synthetic route. For example, if the synthesis involves the formyloxylation of 1-hydroxy-2-propanone, potential impurities could include unreacted starting material, di-formylated products, and products of side reactions such as dehydration or polymerization.

Potential ImpurityOriginAnalytical Detection Method
1-Hydroxy-2-propanoneIncomplete formyloxylationGC-MS, NMR
1,2-Propanediol-1-formateOver-reduction of the ketoneGC-MS, NMR
2-OxopropanalOver-oxidation of 1-hydroxy-2-propanoneDerivatization followed by GC-MS or HPLC
Polymeric materialsSide reactions of formaldehyde (if used as a reagent)Size Exclusion Chromatography (SEC), NMR

By systematically identifying and quantifying these impurities under various reaction conditions (e.g., temperature, reaction time, catalyst loading), a comprehensive impurity profile can be established. This profile is invaluable for optimizing the synthesis to minimize the formation of unwanted byproducts and to develop effective purification strategies, ultimately leading to a more efficient and robust synthesis of 2-Propanone, 1-(formyloxy)- and its analogs.

Chemical Reactivity and Transformation Pathways of 2 Propanone, 1 Formyloxy

Reactions at the Carbonyl Moiety

The ketone group in 2-Propanone, 1-(formyloxy)- is a primary site for chemical reactions, exhibiting reactivity typical of simple ketones.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl carbon of the propanone backbone is electrophilic and, therefore, a target for nucleophiles. Nucleophilic addition reactions are a fundamental class of transformations for ketones. ucalgary.ca In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. ucalgary.ca

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to add directly to the carbonyl group. For instance, the reaction with methylmagnesium bromide would likely yield 1-(formyloxy)-2-methylpropan-2-ol. Similarly, the addition of cyanide ion (CN⁻), typically from a source like HCN or NaCN, would result in the formation of a cyanohydrin. libretexts.org

Weaker nucleophiles, such as water and alcohols, can also add to the carbonyl group, often requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon. ucalgary.castudy.comksu.edu.sa The addition of water would lead to an unstable hydrate, while the reaction with an alcohol in the presence of an acid catalyst would form a hemiketal, which could then react with a second molecule of the alcohol to form a ketal. study.com

Table 1: Predicted Products of Nucleophilic Addition to 2-Propanone, 1-(formyloxy)-

NucleophileReagent ExamplePredicted Product
HydrideSodium borohydride (NaBH₄)1-(formyloxy)propan-2-ol
AlkylMethylmagnesium bromide (CH₃MgBr)1-(formyloxy)-2-methylpropan-2-ol
CyanideHydrogen cyanide (HCN)2-cyano-1-(formyloxy)propan-2-ol
AlcoholEthanol (CH₃CH₂OH) / H⁺2-ethoxy-1-(formyloxy)propan-2-ol (Hemiketal)

Reductive Transformations of the Carbonyl Group

The ketone carbonyl of 2-Propanone, 1-(formyloxy)- can be reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reagents. Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Sodium borohydride is a milder reducing agent and would be expected to selectively reduce the ketone to an alcohol, yielding 1-(formyloxy)propan-2-ol, without affecting the formate (B1220265) ester group. Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the ketone and the formate ester.

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, is another method for the reduction of ketones. This method would also be expected to yield 1-(formyloxy)propan-2-ol.

Enolization and Tautomerism Studies of the Propanone Backbone

Like other ketones with alpha-hydrogens, 2-Propanone, 1-(formyloxy)- is expected to exhibit keto-enol tautomerism. This is a chemical equilibrium between the keto form (the ketone) and the enol form (an alkene-alcohol). The tautomerization can be catalyzed by either acid or base. libretexts.org

In the presence of a base, a proton is removed from the carbon atom adjacent to the carbonyl group (the α-carbon) to form an enolate ion. libretexts.org This enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. Protonation of the enolate at the oxygen atom yields the enol tautomer.

Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal by a weak base (like water) to form the enol. libretexts.org

For 2-Propanone, 1-(formyloxy)-, two potential enol forms could exist due to the presence of α-hydrogens on both sides of the carbonyl group. However, the methylene (B1212753) group (CH₂) adjacent to the formyloxy group is expected to be more acidic due to the electron-withdrawing inductive effect of the ester, which would stabilize the corresponding enolate.

Reactivity of the Formyloxy Group

The formate ester functionality of 2-Propanone, 1-(formyloxy)- is also a site for chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis Reactions of the Formate Ester

Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base and would cleave the formyloxy group of 2-Propanone, 1-(formyloxy)- to yield 1-hydroxy-2-propanone and formic acid or its conjugate base. ucalgary.cachemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (1-hydroxy-2-propanone) and the carboxylic acid (formic acid). This reaction is reversible. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester. ucalgary.ca This leads to a tetrahedral intermediate which then expels the alkoxide leaving group (the anion of 1-hydroxy-2-propanone). The resulting formic acid is then deprotonated by the strongly basic alkoxide to form the formate salt. This reaction is essentially irreversible. ucalgary.cachemguide.co.uk

Transesterification as a Mechanistic Pathway for Functional Group Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For 2-Propanone, 1-(formyloxy)-, reaction with an alcohol (R'-OH) would lead to the formation of a new ester and 1-hydroxy-2-propanone.

For example, reacting 2-Propanone, 1-(formyloxy)- with ethanol in the presence of an acid catalyst would be expected to produce ethyl formate and 1-hydroxy-2-propanone. This process is an equilibrium, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it is formed. Lipases can also be used as biocatalysts for transesterification reactions of formate esters. mdpi.comnih.gov

Table 2: Predicted Products of Transesterification of 2-Propanone, 1-(formyloxy)- with Various Alcohols

Reactant AlcoholCatalystPredicted Ester Product
Methanol (CH₃OH)H⁺ or OH⁻Methyl formate
Isopropanol ((CH₃)₂CHOH)H⁺ or OH⁻Isopropyl formate
Benzyl alcohol (C₆H₅CH₂OH)H⁺ or OH⁻Benzyl formate

Intermolecular Reactions and Derivatizations

The chemical behavior of 2-Propanone, 1-(formyloxy)- is dictated by its bifunctional nature, possessing both a ketone carbonyl group and a formate ester. These functional groups provide multiple sites for intermolecular reactions, enabling the synthesis of a diverse array of derivatives. The ketone moiety, with its electrophilic carbonyl carbon and acidic α-hydrogens, is the primary site for many classical organic transformations.

Formation of Nitrogen-Containing Derivatives (e.g., Hydrazones, Oximes, Schiff Bases)

The electrophilic carbonyl carbon of the ketone in 2-Propanone, 1-(formyloxy)- is susceptible to nucleophilic attack by nitrogen-containing compounds such as primary amines, hydroxylamine, and hydrazine. These reactions typically involve the formation of a carbinolamine intermediate, followed by dehydration to yield a product with a carbon-nitrogen double bond. The synthesis of such nitrogenated derivatives is a common strategy in medicinal chemistry and for creating complex heterocyclic structures. ijirset.comchemistryviews.org

Oximes: Reaction with hydroxylamine (NH₂OH) yields an oxime.

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone.

Schiff Bases (Imines): Reaction with primary amines (R-NH₂) results in the formation of Schiff bases.

These derivatizations proceed via a well-established mechanism and are fundamental transformations of ketone-containing molecules.

Table 2: Nitrogen-Containing Derivatives of 2-Propanone, 1-(formyloxy)-

DerivativeReagentGeneral Product Structure (R = CH₂(OCHO)CH₃)
OximeHydroxylamine (NH₂OH)C(R)=N-OH
HydrazoneHydrazine (NH₂NH₂)C(R)=N-NH₂
Schiff Base (Imine)Primary Amine (R'-NH₂)C(R)=N-R'

Carbon-Carbon Bond Formation via Cross-Coupling or Alkylation Reactions

The formation of new carbon-carbon bonds is fundamental to the synthesis of more complex organic molecules. alevelchemistry.co.ukcambridge.org The ketone moiety in 2-Propanone, 1-(formyloxy)- allows for its participation in such reactions, primarily through the nucleophilic character of its enolate form.

Alkylation Reactions: Treatment of 2-Propanone, 1-(formyloxy)- with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This enolate can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide, resulting in the formation of a new C-C bond at the α-carbon. vanderbilt.edu Regioselectivity can be an issue, as deprotonation can occur at either the methyl or methylene position, but kinetic control (low temperature, strong hindered base) typically favors deprotonation at the less sterically hindered methyl group.

Cross-Coupling Reactions: While direct cross-coupling of ketone enolates is possible, modern organic synthesis often employs transition-metal-catalyzed reactions. For example, the enolate of 2-Propanone, 1-(formyloxy)- could potentially be converted into a silyl enol ether. This derivative could then participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with aryl or vinyl halides to form more complex structures. alevelchemistry.co.uk

Intramolecular Cyclization and Annulation Chemistry

The presence of two distinct functional groups in 2-Propanone, 1-(formyloxy)- opens up possibilities for intramolecular reactions, where different parts of the same molecule react with each other. Such reactions are highly valuable for the efficient construction of cyclic and polycyclic systems.

Tandem Reactions Featuring Propanone and Formyl Moieties (e.g., Robinson Annulation)

Tandem or cascade reactions are highly efficient processes where a single event initiates a sequence of transformations, leading to a significant increase in molecular complexity in a single pot. nih.govresearchgate.net The Robinson annulation is a classic example, combining a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgorganic-chemistry.org

In a hypothetical Robinson annulation, the enolate of 2-Propanone, 1-(formyloxy)- would first act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor) such as methyl vinyl ketone. masterorganicchemistry.com The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation under the reaction conditions. chemistrysteps.com This base-catalyzed cyclization, followed by dehydration, would yield a substituted cyclohexenone ring, demonstrating a powerful strategy for ring formation (annulation).

Hypothetical Robinson Annulation Sequence:

Enolate Formation: 2-Propanone, 1-(formyloxy)- is deprotonated by a base.

Michael Addition: The enolate attacks methyl vinyl ketone in a conjugate addition.

Intramolecular Aldol Condensation: The newly formed enolate from the Michael addition attacks the ketone carbonyl within the same molecule to form a six-membered ring, which then dehydrates.

Regio- and Stereoselective Intramolecular Transformations

When a molecule can react to form more than one constitutional isomer or stereoisomer, the selectivity of the reaction becomes crucial. masterorganicchemistry.com

Regioselectivity: In intramolecular reactions involving 2-Propanone, 1-(formyloxy)- derivatives, regioselectivity would be determined by which of two or more possible bonds are formed. For example, in the cyclization of a derivative with a tethered electrophile, the direction of enolate formation (at the methyl vs. the formyloxy-substituted methylene group) would dictate the size of the resulting ring. The formation of the more stable thermodynamic enolate or the more rapidly formed kinetic enolate can often be controlled by the choice of base, solvent, and temperature. vanderbilt.edu

Stereoselectivity: Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com In intramolecular cyclizations of chiral derivatives of 2-Propanone, 1-(formyloxy)-, the existing stereocenters can direct the formation of new ones, a process known as diastereoselection. The formyloxy group, being relatively small, may exert only a modest steric influence, but its electronic effects could play a role in directing the approach of reagents or orienting the molecule in a preferred transition state, thereby leading to a specific stereochemical outcome.

Radical Chemistry and Unimolecular Decomposition Pathways of 2-Propanone, 1-(formyloxy)-

The radical chemistry and unimolecular decomposition of 2-Propanone, 1-(formyloxy)-, also known as acetol formate, are dictated by the interplay of its ketone and formate ester functional groups. While specific experimental studies on this molecule are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of radical chemistry and the known behavior of related ketones and formate esters under thermal and photolytic conditions.

Radical Chemistry

The initiation of radical reactions involving 2-Propanone, 1-(formyloxy)- would likely involve the formation of radicals through homolytic cleavage induced by heat or light, or through interaction with other radical species. The primary radical intermediates expected would be the formyloxyl radical and various carbon-centered radicals.

Hydrogen Abstraction: Radical species can abstract hydrogen atoms from the carbon backbone of 2-Propanone, 1-(formyloxy)-. The most likely sites for hydrogen abstraction are the methyl group (C3) and the methylene group (C1) adjacent to the ester oxygen, due to the activating effects of the carbonyl and ester groups, respectively.

Addition Reactions: The formyloxyl radical, which could be generated from the homolysis of the O-C(O)H bond, is known to participate in addition reactions with unsaturated systems. While 2-Propanone, 1-(formyloxy)- itself is saturated, in the presence of alkenes or other unsaturated compounds, this radical could lead to the formation of new C-O bonds. Research on the formyloxyl radical has shown its activity in hydrogen abstraction from weak C-H bonds, such as those in benzylic and allylic positions. rsc.org

Radical-Radical Coupling: In a radical-rich environment, the various radical intermediates of 2-Propanone, 1-(formyloxy)- can combine to form a variety of dimeric and other coupled products.

The following table summarizes the plausible radical reactions:

Reaction Type Reactant(s) Key Intermediate(s) Potential Product(s)
Hydrogen Abstraction2-Propanone, 1-(formyloxy)- + R••CH2C(O)CH2OCHO, CH3C(O)CH(•)OCHODimerized products, oxidation products
Addition to AlkenesHC(O)O• + R-CH=CH2R-CH(•)-CH2OC(O)HFunctionalized alkanes
Radical-Radical Coupling2 x •CH2C(O)CH2OCHO-OHC(O)OCH2C(O)CH2CH2C(O)CH2OCHO

Note: R• represents a generic radical species.

Unimolecular Decomposition Pathways

The unimolecular decomposition of 2-Propanone, 1-(formyloxy)- can be expected to proceed through several pathways, primarily driven by thermal or photochemical energy input.

Thermal Decomposition (Pyrolysis): Based on studies of other simple formate esters, the primary thermal decomposition pathway for 2-Propanone, 1-(formyloxy)- is likely to be a concerted elimination reaction. For instance, the thermal decomposition of n-propyl and isopropyl formates principally yields propene and formic acid. osti.gov By analogy, 2-Propanone, 1-(formyloxy)- could undergo a similar elimination to produce methyl vinyl ketone and formic acid.

A competing pathway could involve the homolytic cleavage of the C-O or O-C bonds, leading to radical intermediates that would then undergo further reactions. The addition of formate salts has been shown to influence the pyrolysis of other organic molecules by providing a source of hydrogen radicals, which can facilitate deoxygenation. google.com

Photochemical Decomposition (Photolysis): The ketone functional group in 2-Propanone, 1-(formyloxy)- makes it susceptible to photochemical reactions. The absorption of UV light can excite the ketone to a singlet or triplet state, which can then undergo several decomposition pathways. libretexts.org

Norrish Type I (α-Cleavage): This pathway involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. For 2-Propanone, 1-(formyloxy)-, this could lead to two primary fragmentation patterns:

Cleavage of the C1-C2 bond to yield an acetyl radical (CH₃C•=O) and a formyloxymethyl radical (•CH₂OCHO).

Cleavage of the C2-C3 bond to yield a methyl radical (•CH₃) and an acetoxyformyl radical (CH₃C(O)CH₂OC•=O). The Norrish Type I reaction is a known pathway for simple ketones. libretexts.org

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. However, 2-Propanone, 1-(formyloxy)- does not possess a γ-hydrogen, making this pathway unlikely.

The following table outlines the potential unimolecular decomposition pathways:

Decomposition Type Initiation Key Reaction Primary Products
Thermal (Pyrolysis)HeatConcerted EliminationMethyl vinyl ketone + Formic acid
Photochemical (Photolysis) - Norrish Type I (C1-C2 cleavage)UV Lightα-CleavageAcetyl radical (CH₃C•=O) + Formyloxymethyl radical (•CH₂OCHO)
Photochemical (Photolysis) - Norrish Type I (C2-C3 cleavage)UV Lightα-CleavageMethyl radical (•CH₃) + Acetoxyformyl radical (CH₃C(O)CH₂OC•=O)

It is important to note that the actual distribution of products from these radical and unimolecular reactions would depend on specific conditions such as temperature, pressure, wavelength of light, and the presence of other reactive species.

Catalytic Applications and Transformations Involving 2 Propanone, 1 Formyloxy

Organocatalysis in Reactions of Formyl-Containing Ketones

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for a wide range of transformations. nih.gov For substrates like 2-propanone, 1-(formyloxy)-, which possess an enolizable ketone, amine-based organocatalysis is particularly effective.

Enamine Catalysis Mechanisms

Enamine catalysis involves the reversible reaction between a ketone and a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. masterorganicchemistry.comnih.gov This activation mode is central to many organocatalytic transformations of carbonyl compounds. researchgate.net

The general mechanism proceeds through the following steps:

Iminium Ion Formation: The catalytic secondary amine first reacts with the carbonyl group of the ketone (in this case, the propanone moiety) to form a carbinolamine.

Dehydration: Acid-catalyzed dehydration of the carbinolamine leads to the formation of a transient iminium ion.

Enamine Formation: A proton is abstracted from the α-carbon, resulting in the formation of the key enamine intermediate. This step shifts the electron density, rendering the α-carbon nucleophilic. masterorganicchemistry.comyoutube.com

This nucleophilic enamine can then react with a variety of electrophiles. Subsequent hydrolysis of the resulting iminium salt regenerates the catalyst and yields the α-functionalized ketone product. masterorganicchemistry.comyoutube.com The presence of the formyloxy group at the α-position can influence the stability and reactivity of the enamine intermediate through electronic effects.

Catalyst TypeSubstrateReaction TypeKey IntermediateReference
Secondary Amine (e.g., Proline)Ketoneα-FunctionalizationEnamine nih.gov
Primary Amine (e.g., Cinchona Alkaloid-derived)Aromatic Ketoneα-AminationEnamine nih.gov

Chiral Catalysis for Asymmetric Transformations

The use of chiral secondary amines as catalysts enables the synthesis of enantiomerically enriched products from prochiral ketones. When a chiral amine is used, it leads to the formation of a chiral enamine. This chiral intermediate directs the approach of the electrophile, favoring one stereochemical outcome over the other.

This strategy has been successfully applied to a range of asymmetric transformations, including α-oxidation, α-amination, and Michael additions. researchgate.netnih.gov For α-acyloxy ketones, chiral organocatalysts can facilitate reactions that set a stereocenter adjacent to the oxygen-bearing carbon. For instance, proline and its derivatives are effective catalysts for the α-amination of ketones, including those with existing α-substituents, which can lead to the formation of quaternary stereogenic centers. nih.gov The development of highly effective organocatalysts continues to expand the scope of these asymmetric reactions. nih.govtcichemicals.com

Transition Metal Catalysis for Propanone and Formyl Derivatizations

Transition metal catalysts offer a complementary approach to organocatalysis, enabling a different set of transformations for molecules like 2-propanone, 1-(formyloxy)-. Nickel and palladium complexes are particularly versatile in activating and functionalizing ketones and their derivatives.

Nickel-Catalyzed Transformations of Aldehydes and Ketones

Nickel catalysis has become a prominent method for the formation of carbon-carbon bonds. In the context of ketones, nickel catalysts can facilitate a variety of cross-coupling reactions. A common strategy involves the formation of a nickel enolate, which can then react with various electrophiles.

Recent advancements have demonstrated the direct stereoselective α-allylation of ketones using nickel(0) catalysts. nih.gov This process involves the direct activation of the α-hydrogen atom of the ketone. Nickel-catalyzed methods have also been developed for the arylation of aldehydes to directly form ketones, showcasing a broad substrate scope under neutral conditions. bohrium.com Furthermore, visible-light-driven nickel catalysis has been employed for the carboxylation of aryl and vinyl bromides using formate (B1220265) salts, highlighting the diverse reactivity modes accessible with nickel. acs.org These methodologies could potentially be applied to 2-propanone, 1-(formyloxy)- to achieve selective functionalization at the α-position of the ketone.

Catalyst SystemSubstrate TypeReactionKey FeatureReference
Ni(0)/NHCKetones and Dienesα-AllylationDirect activation of α-C-H bond nih.gov
Nickel/PhotoredoxAryl BromidesCarboxylationUses sodium formate as CO2 source acs.org
NickelAldehydes and Arylboronic AcidsArylationDirect formation of ketones bohrium.com

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and carbonylation reactions. liv.ac.uk For α-acyloxy ketones like 2-propanone, 1-(formyloxy)-, the acyloxy group can potentially serve as a leaving group in certain transformations, or the ketone moiety can be functionalized via its enolate.

The palladium-catalyzed α-arylation of ketones is a well-established method for forming a C-C bond at the α-position. nih.gov This reaction typically involves the coupling of a ketone enolate with an aryl halide. Additionally, palladium-catalyzed asymmetric allylic alkylation of acyclic ketones has been achieved with high yields and enantioselectivity, demonstrating the ability to create α-tertiary stereogenic centers. nih.gov

Carbonylation reactions catalyzed by palladium also offer a route to more complex molecules. For instance, cyclic ketones can undergo carbonylation with carbon monoxide in the presence of a palladium(II) catalyst to yield acyclic diesters through ring cleavage. nih.gov Such strategies could potentially transform 2-propanone, 1-(formyloxy)- into various dicarbonyl compounds.

Catalytic Discrimination of Functionally Similar Groups in Complex Substrates

A significant challenge in the catalysis of bifunctional molecules like 2-propanone, 1-(formyloxy)- is achieving selective reaction at one functional group while leaving the other intact. The ketone and the formyl ester group, while both containing a carbonyl moiety, exhibit different reactivity profiles. mylandsupplement.comdifferencebetween.comstudy.com Ketones are generally more reactive towards nucleophilic attack at the carbonyl carbon than esters. mylandsupplement.com

Catalytic systems can be designed to exploit these differences. For instance, certain catalysts may preferentially coordinate to or activate one functional group over the other. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high chemoselectivity. While specific studies on the catalytic discrimination of 2-propanone, 1-(formyloxy)- are not extensively documented, the principles of chemoselective catalysis are well-established. For example, acid-catalyzed reactions can be used to convert esters into ketones through mechanisms like the Fries rearrangement, while other catalytic systems might favor enolate formation at the ketone for subsequent functionalization. youtube.com The development of catalysts that can effectively discriminate between the ketone and ester functionalities in 2-propanone, 1-(formyloxy)- is an area of ongoing interest for enhancing its synthetic utility.

Mechanistic Studies of Catalytic Cycles and Intermediates Involving 2-Propanone, 1-(formyloxy)-

Extensive searches of scientific literature and chemical databases reveal a significant gap in the detailed study of the catalytic applications of 2-Propanone, 1-(formyloxy)-, also known as acetonyl formate. While the synthesis of this compound is documented, for instance, through the esterification and alcoholysis of 1-chloroacetone with sodium formate in methanol, its specific roles and transformations within catalytic cycles are not well-established in publicly available research.

The current body of scientific literature does not provide specific, in-depth mechanistic studies, catalytic cycle diagrams, or characterization of intermediates directly involving 2-Propanone, 1-(formyloxy)- as a key substrate, catalyst, or intermediate. General principles of catalysis suggest that as a molecule containing both a ketone and a formate ester functional group, it could potentially participate in a variety of transformations. However, without dedicated research, any proposed catalytic cycle or intermediate would be purely speculative.

The lack of available data prevents the construction of detailed data tables outlining reaction parameters, catalyst performance, or spectroscopic evidence of intermediates related to the catalytic transformations of this specific compound. Further empirical research and scholarly publication are required to elucidate the catalytic pathways and potential applications of 2-Propanone, 1-(formyloxy)-.

Spectroscopic and Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would be utilized to identify the different types of protons present in "2-Propanone, 1-(formyloxy)-". The expected spectrum would show distinct signals for the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the formyl proton (-OCHO). The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, the methylene protons adjacent to the carbonyl group and the formyloxy group would be expected to appear at a lower field (higher ppm) compared to the methyl protons. The integration of the peak areas would correspond to the ratio of the number of protons of each type (3:2:1). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing further structural information.

¹³C NMR spectroscopy would be employed to analyze the carbon framework of "2-Propanone, 1-(formyloxy)-". The spectrum would be expected to show four distinct signals, one for each unique carbon atom: the carbonyl carbon of the ketone, the carbonyl carbon of the formyl group, the methylene carbon, and the methyl carbon. The chemical shifts of these signals are indicative of their chemical environment. The carbonyl carbons would appear significantly downfield (higher ppm) due to the deshielding effect of the electronegative oxygen atoms.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For "2-Propanone, 1-(formyloxy)-", no significant COSY correlations would be expected as there are no adjacent non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for the methyl and methylene groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "2-Propanone, 1-(formyloxy)-", the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching (ketone): A strong absorption band typically in the region of 1700-1725 cm⁻¹.

C=O stretching (formate ester): Another strong absorption band, likely at a slightly higher wavenumber than the ketone, in the range of 1720-1740 cm⁻¹.

C-O stretching (ester): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H stretching: Absorptions for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

The precise positions of these bands would provide valuable information about the molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For "2-Propanone, 1-(formyloxy)-", the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would arise from the cleavage of the molecular ion into smaller, charged fragments. Common fragmentation pathways for this molecule could include the loss of the formyloxy group, the methyl group, or other neutral fragments, leading to the formation of characteristic fragment ions.

High-resolution mass spectrometry (HR-MS) would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula. This is a critical step in the unambiguous identification of a compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal information about bond lengths, bond angles, and conformational details, which are fundamental to understanding a molecule's chemical and physical properties. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. youtube.com

For a compound like "2-Propanone, 1-(formyloxy)-", obtaining a single crystal of suitable quality is the first and often most challenging step. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The scattered X-rays are detected, and their intensities and positions are recorded. This data is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While X-ray crystallography is a powerful tool, a search of the available scientific literature did not yield any specific crystallographic data for "2-Propanone, 1-(formyloxy)-". The successful application of this technique would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)10.123
c (Å)12.456
β (°)98.76
Volume (ų)1065.4
Z4

Note: This table provides representative data for a small organic molecule and is for illustrative purposes only, as specific crystallographic data for "2-Propanone, 1-(formyloxy)-" is not currently available.

Advanced Spectroscopic Techniques for Mechanistic Investigations (e.g., in situ FTIR for Reaction Monitoring)

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. xjtu.edu.cnmdpi.com This technique provides continuous information about the concentration of reactants, intermediates, and products throughout the course of a reaction, offering deep mechanistic insights. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sampling.

The application of in situ FTIR to the synthesis or subsequent reactions of "2-Propanone, 1-(formyloxy)-" would enable researchers to:

Track Reaction Kinetics: By monitoring the disappearance of reactant peaks and the appearance of product peaks, precise reaction rates can be determined.

Identify Reaction Intermediates: Transient species that may not be observable by traditional offline analysis can often be detected, providing crucial clues about the reaction mechanism.

Optimize Reaction Conditions: The immediate feedback provided by in situ FTIR allows for the rapid optimization of parameters such as temperature, pressure, and catalyst loading to improve yield and minimize byproduct formation.

For the synthesis of "2-Propanone, 1-(formyloxy)-", one could monitor the characteristic vibrational frequencies of the functional groups involved. For instance, the disappearance of the hydroxyl (-OH) stretch of a precursor alcohol and the appearance of the ester carbonyl (C=O) stretch and C-O stretch of the formyloxy group would signify the progress of the reaction.

Table 2: Key Infrared Absorption Frequencies for Monitoring the Synthesis of 2-Propanone, 1-(formyloxy)-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (in precursor)Stretching3200-3600
C=O (ketone)Stretching1705-1725
C=O (formate ester)Stretching1720-1740
C-O (ester)Stretching1000-1300

Note: These are typical wavenumber ranges and may vary depending on the specific molecular environment.

Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research (e.g., Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds in a research setting.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.idnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like "2-Propanone, 1-(formyloxy)-". In GC, the compound is vaporized and passed through a column, where it is separated from other components of a mixture based on its boiling point and affinity for the column's stationary phase. phcog.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. biomedpharmajournal.org

For "2-Propanone, 1-(formyloxy)-", GC/MS would be used to:

Assess Purity: The presence of any impurities would be indicated by additional peaks in the chromatogram.

Confirm Identity: The mass spectrum of the main peak can be compared to a library of known spectra to confirm the identity of the compound.

Quantify Components: With appropriate calibration, the relative amounts of different components in a mixture can be determined.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally sensitive. sielc.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

For the analysis of "2-Propanone, 1-(formyloxy)-", a reverse-phase HPLC method would likely be employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity relative to the other components in the sample. HPLC is particularly useful for:

Purification: Preparative HPLC can be used to isolate pure "2-Propanone, 1-(formyloxy)-" from a reaction mixture.

Purity Assessment: Analytical HPLC can provide a highly accurate determination of the purity of a sample.

Stability Studies: HPLC can be used to monitor the degradation of the compound over time under various conditions.

Table 3: Comparison of Chromatographic Techniques for the Analysis of 2-Propanone, 1-(formyloxy)-

TechniquePrincipleTypical ApplicationAdvantages for 2-Propanone, 1-(formyloxy)-
GC/MS Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Purity assessment, identification of volatile impurities.High resolution, provides structural information from mass spectrum.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purification, purity assessment of less volatile or thermally labile samples.Versatile, non-destructive, suitable for preparative scale.

Theoretical and Computational Chemistry Studies of 2 Propanone, 1 Formyloxy

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules. However, no specific studies employing these methods on 2-Propanone, 1-(formyloxy)- have been found.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for computational chemistry. Methodologies such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory provide systematically improvable ways to approximate the Schrödinger equation. A theoretical study of 2-Propanone, 1-(formyloxy)- using these methods could provide valuable baseline data on its molecular structure, vibrational frequencies, and conformational landscape. Such foundational research appears not to have been conducted or published.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. By approximating the electron density, DFT can effectively predict a wide range of molecular properties. The application of various functionals (e.g., B3LYP, PBE, M06-2X) to 2-Propanone, 1-(formyloxy)- would be expected to yield insights into its electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential. At present, no such DFT studies dedicated to this molecule are available in the public domain.

Multiconfiguration Self-Consistent Field (MCSCF) Techniques

For molecules with complex electronic structures, such as those with significant electron correlation or near-degeneracies of electronic states, Multiconfiguration Self-Consistent Field (MCSCF) methods are often necessary. These techniques, including the Complete Active Space Self-Consistent Field (CASSCF) method, are crucial for accurately describing excited states and bond-breaking processes. The applicability and results of MCSCF methods for 2-Propanone, 1-(formyloxy)- remain an open question due to the lack of research.

Computational Spectroscopy and NMR Parameter Prediction (e.g., GIAO DFT Calculations)

Computational methods are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. A computational study employing GIAO could predict the ¹H and ¹³C NMR spectra of 2-Propanone, 1-(formyloxy)-, aiding in the interpretation of experimental data. However, no published research has applied these predictive techniques to this molecule.

Mechanistic Computational Studies of Reaction Pathways

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Computational chemistry provides a powerful lens for investigating reaction pathways, identifying transition states, and calculating reaction energetics.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. acs.org For "2-Propanone, 1-(formyloxy)-", a complete PES would be a complex, multidimensional hypersurface. In practice, computational studies map relevant regions of this surface to understand the molecule's stability and reactivity.

A theoretical study would typically involve:

Locating Stationary Points: Identifying energy minima, which correspond to stable isomers and conformers, and saddle points, which represent transition states for reactions or conformational changes. mdpi.com

Calculating Energy Barriers: Determining the energy difference between minima and transition states to predict the activation energy for a given process, such as bond rotation or a chemical reaction.

Mapping Reaction Coordinates: Tracing the lowest energy path connecting reactants to products via a transition state, which elucidates the mechanism of a transformation. acs.org

Without specific computational studies for "2-Propanone, 1-(formyloxy)-", there is no published data on its stable conformations, the transition states connecting them, or the energy landscape governing its potential chemical transformations.

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of "2-Propanone, 1-(formyloxy)-" in a solvent (e.g., water) would provide detailed insights into its behavior at the molecular level.

Key findings from such a study would include:

Solvation Structure: How solvent molecules arrange around the carbonyl and ester functional groups of the molecule.

Hydrogen Bonding: The dynamics, lifetime, and strength of hydrogen bonds between the ester and ketone oxygens and protic solvent molecules.

Transport Properties: Calculation of properties such as the diffusion coefficient of the molecule in a given solvent.

Intermolecular Interactions: Quantifying the van der Waals and electrostatic interactions that govern how the molecule interacts with its environment.

As no specific MD simulation studies for "2-Propanone, 1-(formyloxy)-" are available in the literature, there is a lack of data on its dynamic behavior and interactions in solution.

Conformational Analysis and Tautomeric Equilibria Modeling

A critical aspect of understanding a molecule's properties is the study of its possible three-dimensional structures (conformations) and the potential for it to exist as different isomers that can interconvert (tautomers).

Conformational Analysis: This would involve calculating the energy associated with the rotation around the single bonds in "2-Propanone, 1-(formyloxy)-", particularly the C-C and C-O bonds. The goal would be to identify the most stable conformers and the energy barriers between them. The relative populations of these conformers at different temperatures could then be predicted using statistical mechanics.

Tautomeric Equilibria Modeling: "2-Propanone, 1-(formyloxy)-" is a ketone. A key question for ketones is the stability of their corresponding enol tautomer. researchgate.net Computational modeling would calculate the relative energies of the keto and potential enol forms of the molecule. This would determine the equilibrium constant for the tautomerization process and provide insight into whether the enol form is likely to be a significant species under various conditions.

Currently, there are no published computational studies that detail the specific conformational preferences or the keto-enol tautomeric equilibrium of "2-Propanone, 1-(formyloxy)-".

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction, including the products that will form and in what proportions (selectivity).

For "2-Propanone, 1-(formyloxy)-", predictive modeling could be used to:

Identify Reactive Sites: By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers could predict where the molecule is most susceptible to attack by nucleophiles or electrophiles.

Model Reaction Mechanisms: Simulating the entire pathway of a potential reaction, such as hydrolysis of the ester or addition to the ketone, would allow for the calculation of activation energies. The pathway with the lowest activation energy is generally the most favorable.

Predict Selectivity: In cases where multiple products are possible, computational models can predict which product is more likely to form based on the relative energies of the transition states leading to each product.

The absence of such predictive modeling studies for "2-Propanone, 1-(formyloxy)-" means that its reactivity and selectivity in various organic transformations have not been theoretically characterized.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govrsc.org The class of α-acyloxy ketones, to which 2-Propanone, 1-(formyloxy)- belongs, are prominent structures often derived from isocyanide-based MCRs, most notably the Passerini three-component reaction (P-3CR). nih.govfrontiersin.org

In a typical Passerini reaction, an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) react to form an α-acyloxy carboxamide. frontiersin.org While 2-Propanone, 1-(formyloxy)- is not a direct product of the classic Passerini reaction, its structural motif is central to this field. More importantly, α-acyloxy ketones are considered outstanding building blocks for subsequent transformations, making them key intermediates in synthetic strategies that employ MCRs. nih.govfrontiersin.org The reactivity of the ketone and the ester group in 2-Propanone, 1-(formyloxy)- allows it to be a precursor or a participant in various MCRs designed to build complex molecular architectures.

Table 1: The Passerini Reaction as a Source of α-Acyloxy Ketone Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Significance

Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The structural framework of 2-Propanone, 1-(formyloxy)- makes it an ideal precursor for the synthesis of various complex organic molecules, particularly heterocyclic systems which are foundational to many pharmaceuticals and biologically active compounds. nih.govresearchgate.net α-Acyloxy ketones are known starting materials for a wide array of heterocycles, including furans, pyrroles, and oxazoles. nih.govfrontiersin.org

One of the most important applications is in the synthesis of oxazoles. The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com 2-Propanone, 1-(formyloxy)- can serve as a synthon for the required α-hydroxy ketone or α-halo ketone intermediates in these types of reactions. By reacting it with an amine, it can be converted into an α-amino ketone, which can then be acylated and cyclized to yield the desired oxazole ring system. This versatility underscores its utility in generating diverse heterocyclic libraries for drug discovery and materials science.

Table 2: Potential Heterocyclic Systems Derived from 2-Propanone, 1-(formyloxy)-

Heterocycle General Synthetic Strategy Role of 2-Propanone, 1-(formyloxy)-
Oxazoles Robinson-Gabriel Synthesis; Reaction of α-haloketones with primary amides. pharmaguideline.com Precursor to α-amino ketone or α-halo ketone intermediates.
Imidazoles Reaction of α-dicarbonyl compounds with aldehydes and ammonia. Can be converted to an α-dicarbonyl equivalent.
Furans Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds. Can be used as a building block to construct the 1,4-dicarbonyl skeleton.

| Pyrroles | Paal-Knorr pyrrole synthesis from 1,4-dicarbonyls and amines/ammonia. | Serves as a C3 synthon for constructing the required 1,4-dicarbonyl precursor. |

Precursor in Materials Science Research and Polymer Chemistry (as a monomer or additive)

In the realm of materials science, the bifunctional nature of 2-Propanone, 1-(formyloxy)- presents potential for its use in polymer chemistry. Its parent alcohol, acetol (hydroxyacetone), is known to undergo polymerization. researchgate.net Similarly, formaldehyde, which contains the formyl group also present in the ester moiety of 2-Propanone, 1-(formyloxy)-, is a fundamental monomer for producing polyacetal resins like polyoxymethylene (POM). wikipedia.org

The presence of both a ketone and an ester functional group allows 2-Propanone, 1-(formyloxy)- to potentially act as a monomer in step-growth polymerization reactions. For example, it could react with diols or diamines through its ester or ketone functionality to form polyesters or other copolymers. Furthermore, it could be explored as an additive or cross-linking agent to modify the properties of existing polymers, introducing carbonyl and ester functionalities that could enhance degradability, polarity, or adhesion. While direct applications in polymer science are an emerging area of research, the inherent reactivity of the molecule suggests significant potential.

Table 3: Potential Applications in Polymer Chemistry

Application Type Polymerization / Reaction Type Potential Outcome
Monomer Step-growth polymerization (e.g., with diols) Formation of novel polyesters or polyketals with tunable properties.
Additive Blending with existing polymers Modification of polymer properties such as polarity, hydrophilicity, or thermal stability.

| Cross-linker | Reaction with functional polymers | Introduction of cross-links to form thermoset materials or hydrogels. |

Development of Novel Synthetic Methodologies and Reagents

2-Propanone, 1-(formyloxy)- and related α-acyloxy ketones are at the center of developing novel and more efficient synthetic methodologies. A prime example is the transition from traditional batch synthesis to continuous flow processes. The synthesis of α-acyloxy ketones via the Passerini reaction has been successfully adapted to a continuous flow approach, which offers significant advantages such as shorter reaction times, higher yields, improved safety, and easier scalability. nih.govfrontiersin.orgfrontiersin.org

This methodological advancement highlights the importance of this class of compounds in modern organic synthesis. Furthermore, these molecules serve as versatile reagents for accessing other important chemical structures. For instance, α-acyloxy ketones can be readily converted into β-keto amides through zinc reduction, demonstrating their utility as stable intermediates for creating more complex and functionally diverse molecules. frontiersin.orgfrontiersin.org

Table 4: Advantages of Continuous Flow Synthesis for α-Acyloxy Ketones

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours Minutes nih.gov
Scalability Difficult, requires re-optimization Straightforward, linear scale-up nih.gov
Safety Higher risk with large volumes Improved heat and mass transfer, smaller reaction volumes

| Purity | Often requires purification | High purity often achieved without further purification frontiersin.org |

Use in Fundamental Mechanistic Organic Chemistry Investigations

The dual functionality of 2-Propanone, 1-(formyloxy)- makes it an interesting subject for fundamental mechanistic studies in organic chemistry. Its structure allows for the investigation of intramolecular interactions, reaction kinetics, and stereochemical outcomes that are not possible with simpler monofunctional molecules.

Potential areas for mechanistic investigation include:

Acyl-Transfer Reactions: Studying the kinetics and mechanism of intramolecular or intermolecular transfer of the formyl group. This is relevant to understanding biological processes and designing new catalysts.

Neighboring Group Participation: Investigating the potential for the ester or carbonyl oxygen to participate in reactions at the adjacent carbon center, potentially influencing reaction rates and stereoselectivity.

Enolate Chemistry: Exploring the regioselectivity of enolate formation and subsequent reactions, given the electronic influence of the adjacent formyloxy group.

Photochemistry: Investigating the photochemical behavior of α-acyloxy ketones, such as Norrish-type reactions, which could lead to novel synthetic transformations.

While detailed mechanistic studies specifically on 2-Propanone, 1-(formyloxy)- are not widely published, investigations into the formation and reactions of related compounds like hydroxyacetone provide a foundation for future work in this area. nih.govnih.govresearchgate.net Such fundamental studies are crucial for developing new synthetic methods and understanding the underlying principles of organic reactivity.

Environmental Chemical Behavior and Abiotic/biotic Transformations

Atmospheric Fate and Degradation Pathways

The atmospheric fate of volatile organic compounds (VOCs) like 2-Propanone, 1-(formyloxy)- is primarily determined by its reactions with atmospheric oxidants and its susceptibility to photolysis.

The principal chemical sink for most VOCs in the troposphere is their reaction with hydroxyl (•OH) radicals. For 2-Propanone, 1-(formyloxy)-, this reaction is expected to proceed via hydrogen abstraction from the C-H bonds. The presence of a carbonyl group generally deactivates adjacent C-H bonds towards •OH attack, while the ester and methyl groups provide more reactive sites.

The rate constant for the reaction of •OH radicals with a VOC is a key parameter in determining its atmospheric lifetime. While no experimental value is available for 2-Propanone, 1-(formyloxy)-, an estimation can be made based on structure-activity relationships (SARs) and data from analogous compounds. For comparison, the rate constant for the reaction of •OH with acetone (B3395972) (2-propanone) is approximately 1.8 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, and for simple esters like methyl acetate (B1210297), it is around 3.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. Given the combined structure, the rate constant for 2-Propanone, 1-(formyloxy)- is likely to be in a similar range.

The reaction mechanism is anticipated to involve the abstraction of a hydrogen atom, leading to the formation of an organic radical. This radical will then rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which can subsequently participate in a series of reactions that contribute to the formation of ozone and other secondary air pollutants.

Ketones and esters can undergo photochemical degradation through direct absorption of solar radiation. Aliphatic ketones, such as the 2-propanone moiety in the target molecule, are known to absorb radiation in the actinic region of the solar spectrum (290-400 nm), which can lead to their photolysis. The primary photochemical processes for simple ketones are Norrish Type I and Type II reactions.

For 2-Propanone, 1-(formyloxy)-, a Norrish Type I cleavage would result in the formation of an acetyl radical and a formyloxymethyl radical. A Norrish Type II reaction, which involves intramolecular hydrogen abstraction, is less likely given the absence of a gamma-hydrogen on a flexible chain.

The ester group itself is not a strong chromophore in the solar actinic region. Therefore, the photochemical degradation of 2-Propanone, 1-(formyloxy)- is expected to be dominated by the photolysis of the ketone functionality. The quantum yield for the photolysis of ketones can vary significantly depending on the specific structure and atmospheric conditions. For instance, the quantum yield for acetone photolysis is known to be pressure and wavelength-dependent.

The atmospheric half-life of 2-Propanone, 1-(formyloxy)- with respect to reaction with •OH radicals can be estimated using the following equation:

t½ = ln(2) / (kOH * [OH])

where kOH is the rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³ for a 24-hour average).

Using a range of estimated kOH values based on similar compounds (e.g., 1.8 x 10⁻¹³ to 3.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹), the atmospheric half-life of 2-Propanone, 1-(formyloxy)- is predicted to be on the order of several weeks to a couple of months. This relatively long half-life suggests that the compound has the potential for long-range atmospheric transport.

Table 1: Estimated Atmospheric Half-lives of 2-Propanone, 1-(formyloxy)- and Related Compounds with Respect to Reaction with Hydroxyl Radicals

CompoundEstimated kOH (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Half-life (days)
2-Propanone, 1-(formyloxy)-2.0 x 10⁻¹³ (estimated)~40
Acetone (2-Propanone)1.8 x 10⁻¹³~44
Methyl Acetate3.0 x 10⁻¹³~27

Note: The data for 2-Propanone, 1-(formyloxy)- is an estimate based on structurally similar compounds. The atmospheric half-life is calculated assuming a 24-hour average [OH] concentration of 1 x 10⁶ molecules cm⁻³.

Aquatic and Terrestrial Biotransformation Mechanisms

In aquatic and terrestrial environments, the fate of 2-Propanone, 1-(formyloxy)- is expected to be primarily driven by microbial degradation.

The biotransformation of 2-Propanone, 1-(formyloxy)- by microorganisms is likely to proceed through two main pathways: hydrolysis of the ester linkage and oxidation of the ketone group.

Ester Hydrolysis: The formyloxy group is susceptible to hydrolysis by esterase enzymes, which are common in a wide range of microorganisms. This reaction would cleave the ester bond, yielding formic acid and 1-hydroxy-2-propanone (acetol). This is expected to be a primary and rapid degradation step in biologically active environments.

Ketone Oxidation/Reduction: The ketone group can be a target for microbial metabolism. Depending on the microbial species and redox conditions, the ketone can be either oxidized or reduced. For instance, some bacteria can utilize short-chain ketones as a carbon and energy source, often initiating the degradation by carboxylation or hydroxylation. Alternatively, under certain conditions, the ketone group could be reduced to a secondary alcohol.

Identification and Chemical Characterization of Transformation Products

Based on the predicted degradation pathways, several transformation products of 2-Propanone, 1-(formyloxy)- can be anticipated.

Atmospheric Transformation Products:

From •OH Radical Reactions: The initial reaction with •OH radicals would lead to the formation of various oxygenated products. For example, abstraction of a hydrogen from the methyl group could lead to the formation of formyloxymethyl vinyl ketone, while abstraction from the methylene (B1212753) group could result in the formation of other complex oxygenated species.

From Photolysis: Norrish Type I cleavage would produce acetyl radicals (CH₃CO•) and formyloxymethyl radicals (HCOOCH₂•). These radicals would then react with atmospheric oxygen to form peroxy radicals, which can lead to the formation of peroxyacetyl nitrate (B79036) (PAN), formaldehyde, and other secondary pollutants.

Aquatic and Terrestrial Transformation Products:

1-Hydroxy-2-propanone (Acetol): This would be the primary product of the microbial hydrolysis of the ester bond.

Formic Acid: This would be the other product of the ester hydrolysis.

Further Degradation Products: Both acetol and formic acid are expected to be rapidly biodegraded. Acetol can be oxidized to pyruvic acid and then enter central metabolic pathways. Formic acid can be oxidized to carbon dioxide.

Table 2: Potential Transformation Products of 2-Propanone, 1-(formyloxy)-

EnvironmentDegradation PathwayPotential Transformation Products
AtmosphereReaction with •OH radicalsOxygenated multifunctional compounds
Photolysis (Norrish Type I)Acetyl radicals, Formyloxymethyl radicals, Peroxyacetyl nitrate (PAN), Formaldehyde
Aquatic/TerrestrialMicrobial Hydrolysis1-Hydroxy-2-propanone (Acetol), Formic Acid
Further Microbial DegradationPyruvic acid, Carbon dioxide, Water

Q & A

Q. What are the recommended synthetic routes for 2-Propanone, 1-(formyloxy)-, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis can be adapted from analogous acetylation procedures. For instance, 1-(acetyloxy)-2-propanone is synthesized via acetylation of hydroxyacetone using acetic anhydride and a catalyst (e.g., sulfuric acid) . For the formyloxy derivative, replace acetic anhydride with formic acid or formyl chloride under controlled anhydrous conditions. Optimize temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of hydroxyacetone to formylating agent) to minimize hydrolysis of the formyl group. Purify via fractional distillation or column chromatography, monitoring by TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can reverse-phase HPLC be optimized for separating 1-(formyloxy)-2-propanone from reaction byproducts?

  • Methodological Answer : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Adjust pH to 3.0 with 0.1% trifluoroacetic acid to enhance peak resolution. Detection at 210 nm is recommended, as carbonyl and ester groups in similar compounds show strong UV absorption . Validate the method using spiked samples and calculate retention time reproducibility (RSD < 2%). Compare with standards of structurally related ketones (e.g., 1-(acetyloxy)-2-propanone) for retention behavior calibration .

Q. Which spectroscopic techniques are most effective for characterizing 1-(formyloxy)-2-propanone?

  • Methodological Answer :
  • IR Spectroscopy : Identify the formyloxy group via C=O stretch (~1740 cm⁻¹) and ester C-O-C asymmetric stretch (~1250 cm⁻¹). Compare with NIST reference spectra for 1-(acetyloxy)-2-propanone to differentiate formyl vs. acetyl groups .
  • NMR : In 1^1H NMR, the formyl proton appears as a singlet at δ 8.1–8.3 ppm. The methyl groups on the propanone backbone resonate at δ 2.1–2.3 ppm (COCH₃) and δ 4.3–4.5 ppm (CH₂O) .
  • Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 116 (C₅H₈O₃), with fragmentation patterns matching NIST-substituted propanones (e.g., loss of HCOO· fragment at m/z 71) .

Advanced Research Questions

Q. How does the electron-withdrawing formyloxy group influence reactivity compared to acetyloxy derivatives in nucleophilic addition reactions?

  • Methodological Answer : The formyloxy group’s stronger electron-withdrawing nature (vs. acetyl) increases electrophilicity of the carbonyl carbon. Conduct kinetic studies using nucleophiles (e.g., hydrazines or Grignard reagents) in polar aprotic solvents (e.g., THF). Monitor reaction rates via UV-Vis or 1^1H NMR. Compare activation energies with computational models (DFT) to quantify electronic effects. Reference thermochemical data from NIST (e.g., bond dissociation energies) to validate trends .

Q. What experimental design considerations are critical for evaluating the hydrolytic stability of 1-(formyloxy)-2-propanone under varying pH and temperature?

  • Methodological Answer : Design accelerated degradation studies:
  • Conditions : pH 1–13 (HCl/NaOH buffers), 25–60°C, and UV light exposure.
  • Analysis : Quantify degradation products (e.g., hydroxyacetone and formic acid) via HPLC or GC-MS. Calculate rate constants (k) and shelf-life using Arrhenius equations.
  • Controls : Include inert atmosphere (N₂) to isolate hydrolysis from oxidative pathways. Compare with acetyloxy analogs to assess relative stability .

Q. Can computational methods (e.g., DFT) reliably predict thermochemical properties of 1-(formyloxy)-2-propanone, and how do they compare with experimental data?

  • Methodological Answer : Use Gaussian or ORCA software to compute enthalpy of formation (ΔHf), Gibbs free energy, and bond dissociation energies. Basis sets (e.g., B3LYP/6-311+G(d,p)) are recommended for accuracy. Validate against experimental data from NIST for related compounds (e.g., 1-(acetyloxy)-2-propanone: ΔHf = −450 kJ/mol). Discrepancies >5% may indicate need for solvent-effect corrections or higher-level theory (e.g., CCSD(T)) .

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